Cas no 299934-47-7 ((Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide)

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide 化学的及び物理的性質
名前と識別子
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- (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide
- 2-Propenethioamide, 3-(5-bromo-2-furanyl)-2-cyano-
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- インチ: 1S/C8H5BrN2OS/c9-7-2-1-6(12-7)3-5(4-10)8(11)13/h1-3H,(H2,11,13)
- InChIKey: IDIFKESFDKLWHK-UHFFFAOYSA-N
- SMILES: C(N)(=S)C(C#N)=CC1=CC=C(Br)O1
(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6497094-1.0g |
(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 95% | 1.0g |
$699.0 | 2023-07-10 | |
Enamine | EN300-6497094-0.1g |
(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 95% | 0.1g |
$241.0 | 2023-07-10 | |
Enamine | EN300-6495631-10.0g |
3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 10.0g |
$3131.0 | 2023-07-10 | ||
Enamine | EN300-6497094-0.05g |
(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 95% | 0.05g |
$162.0 | 2023-07-10 | |
Enamine | EN300-6497094-5.0g |
(2E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 95% | 5.0g |
$2028.0 | 2023-07-10 | |
Enamine | EN300-6495631-0.05g |
3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 0.05g |
$612.0 | 2023-07-10 | ||
Enamine | EN300-6495631-1.0g |
3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 1.0g |
$728.0 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327228-1g |
(2e)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 98% | 1g |
¥18867.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327228-100mg |
(2e)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 98% | 100mg |
¥6067.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327228-2.5g |
(2e)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
299934-47-7 | 98% | 2.5g |
¥32058.00 | 2024-08-02 |
(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamideに関する追加情報
(Z)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide: A Comprehensive Overview
The compound with CAS No. 299934-47-7, commonly referred to as (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide, is a highly specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
Structural Analysis and Synthesis
The molecular structure of (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is characterized by a thioamide group attached to a substituted furan ring. The presence of the bromine atom at the 5-position of the furan ring introduces significant electronic and steric effects, which are crucial for its biological activity. The (Z) configuration indicates that the substituents on the double bond are on opposite sides, a feature that plays a critical role in determining the compound's stereochemical properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and thioamide formation. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that this compound is readily available for further studies.
Biological Activity and Applications
In vitro studies have demonstrated that (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide exhibits potent inhibitory activity against various enzymes, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer and neurodegenerative diseases. Its ability to modulate these enzymes suggests potential applications in drug development.
Moreover, this compound has shown remarkable selectivity towards specific cellular pathways, reducing off-target effects—a critical factor in drug design. Preclinical studies have further highlighted its efficacy in inhibiting tumor growth in animal models, paving the way for future clinical trials.
Mechanistic Insights
The mechanism of action of (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide involves interactions with key residues in the active sites of target enzymes. Computational modeling has provided detailed insights into these interactions, revealing a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces that contribute to its potency.
Recent studies have also explored the role of the bromine atom in enhancing the compound's bioavailability and stability. The presence of bromine not only increases molecular weight but also improves solubility properties, which are essential for effective drug delivery.
Future Directions and Research Opportunities
The discovery of (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide has opened new avenues for research in medicinal chemistry. Future studies aim to explore its potential as a lead compound for developing novel therapeutic agents targeting complex diseases such as cancer and inflammatory disorders.
Additionally, researchers are investigating the possibility of modifying the furan ring or introducing additional functional groups to enhance its pharmacokinetic properties. These modifications could lead to derivatives with improved efficacy and reduced toxicity.
In conclusion, (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping the future of medicinal chemistry.
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